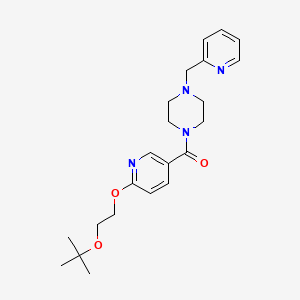![molecular formula C25H20FN3O B3003551 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-21-8](/img/structure/B3003551.png)
3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20FN3O and its molecular weight is 397.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Properties and Biochemical Applications
Quinoline derivatives are recognized for their efficiency as fluorophores, utilized in biochemistry and medicine to study biological systems. Their fluorescence stability and sensitivity make them suitable for DNA fluorophores, potentially enhancing the selectivity and sensitivity of biological imaging and assays. Such compounds are promising in the development of new fluorescent materials for light-emitting devices, highlighting their role in advanced biochemical applications (Aleksanyan & Hambardzumyan, 2013).
Photophysical Properties Study
Studies have shown that quinoline derivatives exhibit dual emissions, normal and excited-state intramolecular proton transfer (ESIPT) emissions, with large Stokes shifts. These properties are influenced by solvent polarity, indicating their potential in developing advanced optical materials and sensors. The research on these compounds provides insights into their photophysical behavior, which is crucial for designing fluorescent probes and materials with specific optical properties (Padalkar & Sekar, 2014).
Interaction with Proteins and Cell Imaging
Novel quinoline derivatives have been synthesized for their application in staining cultured cells, demonstrating their potential as fluorophores that can bind with protein molecules. This application is significant in cellular imaging, allowing for the visualization of cellular components and processes with high specificity and sensitivity (Majumdar et al., 2014).
Synthesis and Structural Analysis
The synthesis of quinoline derivatives, including the complex structure of pyrazolo[4,3-c]quinolines, is a critical area of research. These studies not only provide pathways to synthesize novel compounds but also explore their structural characteristics, which are essential for their application in various scientific domains. The exploration of synthetic routes and the detailed structural analysis contribute to the understanding of these compounds' chemical behavior and potential applications (Chaczatrian et al., 2004).
Antimicrobial Activity
Research into quinoline derivatives extends into their potential antimicrobial properties. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as antimicrobial agents underline the therapeutic potential of these compounds. Their structural versatility allows for the exploration of various biological activities, including antibacterial and antifungal properties, which could lead to the development of new antimicrobial drugs (Holla et al., 2006).
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and biological activity. Some quinoline and pyrazole derivatives have been associated with toxicity, but others are used as therapeutic agents . Without specific toxicological studies, it’s difficult to predict the safety and hazards of “3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline”.
Mécanisme D'action
Target of Action
It’s known that quinoline-based compounds, which this compound is a derivative of, have versatile applications in medicinal chemistry . They often serve as a scaffold for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Quinoline derivatives are known to have diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to have diverse pharmacological effects, suggesting that they may have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-6-17(7-12-20)24-22-15-27-23-13-8-18(26)14-21(23)25(22)29(28-24)19-9-4-16(2)5-10-19/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTGLZJRJTVXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)




![Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B3003480.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)




